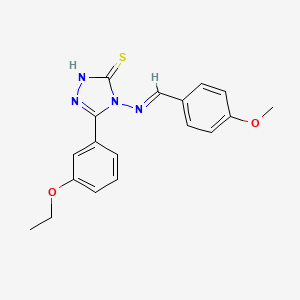

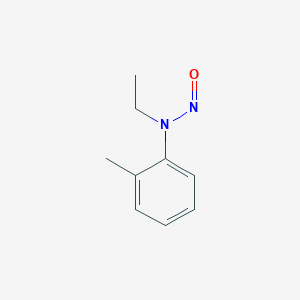

N-ethyl-N-(o-tolyl)nitrous amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- Pertenece a la clase de compuestos nitroso y está estructuralmente relacionado con la orfenadrina , un relajante muscular y un fármaco anticolinérgico.

- La estructura química del compuesto presenta un grupo N-nitroso unido a una parte de etilamina , con un sustituyente o-tolil (orto-tolil) .

- Su fórmula molecular es C₁₇H₂₀N₂O₂ , y su peso molecular es 284.4 g/mol .

N-Nitroso Desmetil Orfenadrina: se representa químicamente como .

Métodos De Preparación

Rutas sintéticas: La síntesis de N-Nitroso Desmetil Orfenadrina implica la introducción del grupo nitroso en la estructura de la etilamina.

Condiciones de reacción: Las rutas sintéticas específicas y las condiciones de reacción no están ampliamente documentadas en la literatura.

Producción industrial: La información sobre los métodos de producción a escala industrial es limitada, lo que sugiere que este compuesto no se produce comúnmente a escala industrial.

Análisis De Reacciones Químicas

Reactividad: N-Nitroso Desmetil Orfenadrina puede experimentar varias reacciones, incluyendo , , y .

Reactivos y condiciones comunes: La información detallada sobre los reactivos y condiciones específicos para estas reacciones es escasa.

Productos principales: Los productos principales resultantes de estas reacciones dependerían del tipo de reacción y las condiciones específicas.

Aplicaciones Científicas De Investigación

Química: Aunque no se ha estudiado ampliamente, este compuesto puede servir como precursor o intermedio en la síntesis orgánica.

Biología y medicina:

Industria: Las aplicaciones industriales siguen siendo inexploradas debido a la relativa oscuridad del compuesto.

Mecanismo De Acción

- El mecanismo preciso por el cual N-Nitroso Desmetil Orfenadrina ejerce sus efectos no está bien establecido.

Objetivos moleculares: Se necesitan más investigaciones para identificar objetivos moleculares específicos.

Vías implicadas: Faltan investigaciones sobre posibles vías.

Comparación Con Compuestos Similares

Unicidad: La singularidad de N-Nitroso Desmetil Orfenadrina radica en su patrón de sustitución específico (estructura de etilamina con un sustituyente o-tolil) y el grupo nitroso unido.

Compuestos similares: Otros compuestos N-nitroso y derivados relacionados pueden compartir características estructurales, pero requieren una mayor exploración.

Propiedades

IUPAC Name |

N-ethyl-N-(2-methylphenyl)nitrous amide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-3-11(10-12)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWWJAMSPMOBAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)N=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12012169.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12012195.png)

![ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012202.png)

![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-ethoxybenzoate](/img/structure/B12012227.png)

![Ethyl 6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12012231.png)

![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12012233.png)

![2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12012238.png)

![N,N-bis(2-chloroethyl)-4-{(E)-[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinylidene]methyl}aniline](/img/structure/B12012251.png)